5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group and a chlorophenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves a cyclocondensation reaction. One common method involves the reaction of β-alkoxyvinyl trifluoromethyl ketones with 5-aminotetrazole under conventional heating or microwave irradiation . The use of ionic liquids as reaction media can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable cyclocondensation reactions and optimization of reaction conditions, such as temperature and solvent choice, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and cytotoxic activities.
Medicine: The compound shows potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chlorophenyl group enhances its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H13ClF3N3 |
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Molecular Weight |
315.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13ClF3N3/c1-8-6-13-19-11(9-2-4-10(15)5-3-9)7-12(14(16,17)18)21(13)20-8/h2-6,11-12,19H,7H2,1H3 |
InChI Key |
MRMVJAIBJAZGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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